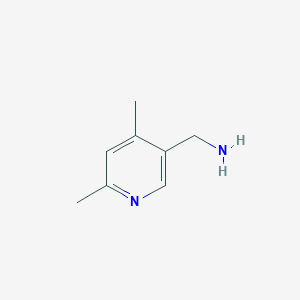

(4,6-Dimethylpyridin-3-YL)methanamine

Description

(4,6-Dimethylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and a methanamine group at the 3 position

Properties

IUPAC Name |

(4,6-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKAVJDRSTGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913255 | |

| Record name | 1-(4,6-Dimethylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98489-36-2 | |

| Record name | 1-(4,6-Dimethylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyridin-3-YL)methanamine typically involves the alkylation of 4,6-dimethylpyridine with formaldehyde and subsequent reduction. One common method is the reductive amination of 4,6-dimethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Oxidation: Aldehydes, ketones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4,6-Dimethylpyridin-3-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities . Additionally, the methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function .

Comparison with Similar Compounds

Similar Compounds

(4-Methylpyridin-3-YL)methanamine: Similar structure but with only one methyl group.

(6-Methylpyridin-3-YL)methanamine: Similar structure but with the methyl group at the 6 position only.

(3-Pyridinyl)methanamine: Lacks the methyl groups, making it less sterically hindered.

Uniqueness

(4,6-Dimethylpyridin-3-YL)methanamine is unique due to the presence of two methyl groups, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .

Biological Activity

(4,6-Dimethylpyridin-3-YL)methanamine, a derivative of pyridine, has garnered considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be described by its chemical formula . Its structure features a pyridine ring with methyl substitutions at the 4 and 6 positions and an amine functional group that contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that this compound may influence cancer cell proliferation and survival. For instance, analogs of pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or bacterial growth. For example, it could interact with enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in serine biosynthesis in cancer cells .

- Receptor Modulation : Its interaction with various receptors can alter signaling pathways critical for cell survival and proliferation .

- Electrostatic Interactions : The amine group allows for hydrogen bonding and electrostatic interactions with biological targets, enhancing its efficacy .

Case Studies

Several studies have investigated the effects of this compound and its analogs:

- Antitumor Activity : In vitro studies demonstrated that certain derivatives showed significant inhibition of tumor cell growth. For instance, a related compound exhibited an IC50 value of 0.2 nM against EED (embryonic ectoderm development) in lymphoma cells .

- Pharmacological Profiles : A study on pyridine derivatives reported varying degrees of cytotoxicity across different cancer cell lines, indicating the importance of structural modifications on biological activity .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value | Target/Mechanism |

|---|---|---|---|

| This compound | Anticancer | Varies by analog | EED inhibition |

| 2-Methoxy-4,6-dimethylpyridin-3-yl | Antimicrobial | Not specified | Bacterial enzyme inhibition |

| 4-Methyl-3-pyridine derivative | Cytotoxicity | 0.5 µM | Cancer cell proliferation |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile.

- Absorption : The presence of the amine group enhances solubility in aqueous environments.

- Metabolism : Investigations into metabolic pathways reveal that modifications to the pyridine ring can affect metabolic stability and bioavailability .

- Excretion : The compound's elimination routes need further study to understand potential accumulation and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.